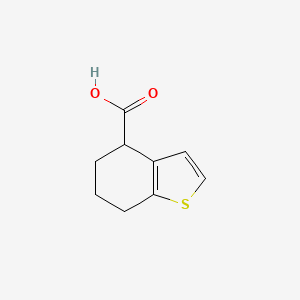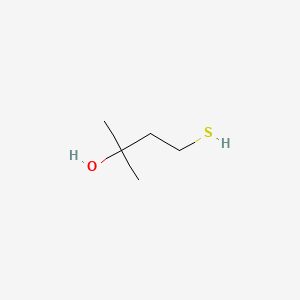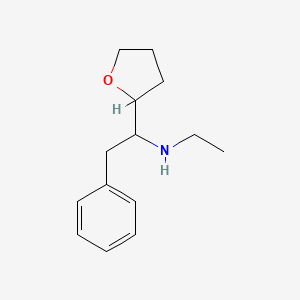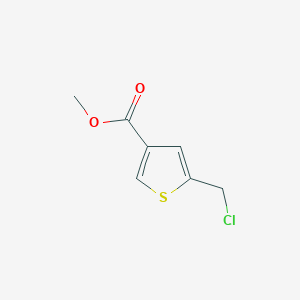
1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine
Descripción general
Descripción
“1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine” is an N-monosubstituted piperazine derivative . It is available as either a base or the hydrochloride salt. The base form is a slightly viscous yellowish liquid, while the hydrochloride salt is a white solid .
Synthesis Analysis
The synthesis of piperazine derivatives has been a topic of interest in recent years . Piperazine and its derivatives show a wide range of biological and pharmaceutical activity . They are widely employed in drugs such as trimetazidine, ranolazine, befuraline, aripiprazole, quetiapine, indinavir, sitagliptin, and vestipitant . Various methods have been reported for the synthesis of substituted piperazines .Molecular Structure Analysis
The molecular structure of “this compound” can be viewed using Java or Javascript . The molecular formula is C11H13F3N2 .Chemical Reactions Analysis
“this compound” is an entactogenic drug which selectively promotes the release of serotonin . When used in combination with 1-benzylpiperazine, it increases both serotonin and dopamine, mirroring the effects of 3,4-methylenedioxymethamphetamine .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” are as follows: The base form is a slightly viscous yellowish liquid, while the hydrochloride salt is a white solid . The molecular weight is 230.2295 .Aplicaciones Científicas De Investigación
Serotonin Receptor Interaction
1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine has been studied for its interaction with serotonin receptors. Fuller, Snoddy, Mason, and Molloy (1978) found that this compound inhibits the specific binding of tritiated serotonin to membranes from rat brain in vitro. It also decreased serotonin turnover in the rat brain, acting as a serotonin receptor agonist (Fuller, R., Snoddy, H., Mason, N., & Molloy, B., 1978).
Structural Analysis
Arslan, Utku, Hardcastle, Gökçe, and Lense (2010) focused on the crystal structure of a compound similar to this compound, providing insights into its chemical structure and potential applications in material science or pharmaceuticals (Arslan, H., Utku, S., Hardcastle, K., Gökçe, M., & Lense, S., 2010).
Antitumor Potential
Yurttaş, Demirayak, Ilgın, and Atlı (2014) synthesized and tested a series of 1,2,4-triazine derivatives bearing a piperazine amide moiety, including compounds related to this compound, for their antitumor activities against breast cancer cells. They found promising antiproliferative agents, suggesting potential applications in cancer therapy (Yurttaş, L., Demirayak, Ş., Ilgın, S., & Atlı, Ö., 2014).
Insecticide Development
Cai, Li, Fan, Huang, Shao, and Song (2010) investigated the use of 1-[(4-aminophenyl)ethyl]-4-[3-(trifluoromethyl)phenyl]piperazine (PAPP) as a lead compound for new insecticides with novel modes of action. This research suggests the potential for derivatives of this compound in insecticide development (Cai, M., Li, Z., Fan, F., Huang, Q., Shao, X., & Song, G., 2010).
Anxiogenic Effects in Animal Models
Kennett, Whitton, Shah, and Curzon (1989) explored the anxiogenic-like effects of 1-(3-chlorophenyl)piperazine and 1-[3-(trifluoromethyl)phenyl]piperazine in rat models, indicating the utility of these compounds in understanding anxiety-related mechanisms (Kennett, G., Whitton, P., Shah, K., & Curzon, G., 1989).
Mecanismo De Acción
Experimental evidence suggests that “1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine” has some 3,4-methylenedioxymethamphetamine (MDMA)-like effects in animals . In rats, it generalizes (a maximum response of 77%) to the stimulus cue of MDMA . It also produces anxiety-like responses, alters thermoregulation, and has weak effects on the cardiovascular system .
Safety and Hazards
Direcciones Futuras
The future of “1-(3-Chloro-5-(trifluoromethyl)phenyl)piperazine” and similar compounds lies in their potential applications in the agrochemical and pharmaceutical industries . The unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety contribute to the biological activities of these derivatives . It is expected that many novel applications of these compounds will be discovered in the future .
Propiedades
IUPAC Name |
1-[3-chloro-5-(trifluoromethyl)phenyl]piperazine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClF3N2/c12-9-5-8(11(13,14)15)6-10(7-9)17-3-1-16-2-4-17/h5-7,16H,1-4H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDWYBHPNFVYDDC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)C2=CC(=CC(=C2)C(F)(F)F)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClF3N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
346729-48-4 | |
| Record name | 1-(3-chloro-5-(trifluoromethyl)phenyl)piperazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,4-Diphenyl-3-azabicyclo[3.3.1]nonan-9-one](/img/structure/B3382571.png)

![5H,6H,7H-imidazo[2,1-b][1,3]thiazin-6-ol](/img/structure/B3382579.png)

![4-{[2-(Pyrrolidin-1-yl)ethyl]sulfanyl}aniline](/img/structure/B3382608.png)


![[4-(Benzylsulfanyl)phenyl]methanol](/img/structure/B3382631.png)
![Methyl 2-{[2-(hydroxymethyl)phenyl]sulfanyl}acetate](/img/structure/B3382650.png)


